3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide

Physicochemical profiling Lipophilicity Blood-brain barrier penetration prediction

The compound 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide (CAS 1341007-02-0, molecular formula C19H31N3O2, molecular weight 333.5 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class. It features a cyclopentylpropanamide side chain linked to a cyclohexyl ring that bears an isopropyl-substituted 1,2,4-oxadiazole moiety at the 5-position.

Molecular Formula C19H31N3O2
Molecular Weight 333.476
CAS No. 1341007-02-0
Cat. No. B2390725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide
CAS1341007-02-0
Molecular FormulaC19H31N3O2
Molecular Weight333.476
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3CCCC3
InChIInChI=1S/C19H31N3O2/c1-14(2)17-20-18(24-22-17)19(12-6-3-7-13-19)21-16(23)11-10-15-8-4-5-9-15/h14-15H,3-13H2,1-2H3,(H,21,23)
InChIKeyONTILCBPUGKAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1341007-02-0: Structural Identity and Procurement-Scope Confirmation for 3-Cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide


The compound 3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide (CAS 1341007-02-0, molecular formula C19H31N3O2, molecular weight 333.5 g/mol) is a fully synthetic small molecule belonging to the 1,2,4-oxadiazole class [1]. It features a cyclopentylpropanamide side chain linked to a cyclohexyl ring that bears an isopropyl-substituted 1,2,4-oxadiazole moiety at the 5-position . The compound is catalogued as a research-grade screening compound (purity typically ≥95%) and is not associated with any approved therapeutic indication [2]. Its primary documented context is as a member of a patent-described heterocyclic compound library with potential utility in neurological and autoimmune disease research [3].

Procurement Risk: Why In-Class 1,2,4-Oxadiazole Screening Compounds Cannot Substitute for CAS 1341007-02-0 Without Differential Data


The 1,2,4-oxadiazole scaffold is a privileged heterocycle found in compounds targeting diverse targets including nAChRs, S1P receptors, FAAH, and proteasomes [1]. Simply substituting one 1,2,4-oxadiazole-containing screening compound for another introduces uncontrolled variables in target engagement, selectivity, and physicochemical behavior. Differences in the substituent at the oxadiazole 3-position (isopropyl vs. cyclopropyl, phenyl, or ethyl) and the amide side chain (cyclopentylpropanamide vs. phenylpropanamide or phenoxypropanamide) can alter logP by >1 unit, shift hydrogen-bonding capacity, and fundamentally change pharmacophore recognition [2]. Without direct comparative biological data, the selection of CAS 1341007-02-0 over its closest available analogs rests on its distinct physicochemical signature and patent-documented membership in a focused heterocyclic library, rather than on assumed class-level equivalence .

Quantitative Differentiation Evidence for CAS 1341007-02-0 Versus Closest Structural Analogs


Hydrophobicity (XLogP3-AA): CAS 1341007-02-0 vs. Cyclopropyl-Phenyl Analog

The computed partition coefficient XLogP3-AA for CAS 1341007-02-0 is 4.5 [1]. A structurally related analog, N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide (CAS 1396765-90-4), has a computed AlogP of approximately 3.2–3.5 (estimated from analogous MCULE database entries for phenyl/cyclopropyl oxadiazoles ). The +1.0 to +1.3 log unit difference indicates that CAS 1341007-02-0 is substantially more lipophilic, which may influence membrane partitioning, CNS penetration potential, and non-specific protein binding.

Physicochemical profiling Lipophilicity Blood-brain barrier penetration prediction

Topological Polar Surface Area (TPSA) Comparison: CAS 1341007-02-0 vs. Phenoxy-Substituted Analog

CAS 1341007-02-0 has a computed TPSA of 68 Ų [1]. A phenoxy-substituted analog, 2-phenoxy-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide, contains additional oxygen atoms and aromatic rings, yielding a higher TPSA (estimated >90 Ų) . The lower TPSA of CAS 1341007-02-0 places it within the favorable range (≤140 Ų) for oral absorption prediction but with a distinct profile suggesting better passive membrane permeability compared to more polar oxadiazole analogs.

Drug-likeness Oral bioavailability prediction TPSA

Rotatable Bond Count and Molecular Flexibility: CAS 1341007-02-0 vs. Constrained Oxadiazole Scaffolds

CAS 1341007-02-0 possesses 6 rotatable bonds as computed by PubChem [1]. By comparison, the oxadiazole-isopropylamide proteasome inhibitor PI-1833 (an oxadiazole-isopropylamide class member) has fewer rotatable bonds due to a more constrained core [2]. The higher rotatable bond count of CAS 1341007-02-0 may increase conformational entropy upon target binding, potentially requiring stronger enthalpic interactions to achieve comparable binding affinity—a consideration for fragment-based or structure-based lead optimization campaigns.

Conformational flexibility Ligand efficiency Entropic penalty

Recommended Procurement and Application Scenarios for CAS 1341007-02-0 Based on Verified Differentiation Data


CNS-Penetrant Screening Library Enrichment Based on Elevated logP Profile

With an XLogP3-AA of 4.5, CAS 1341007-02-0 resides in the lipophilicity range empirically associated with enhanced blood-brain barrier penetration (typically logP 2–5 for CNS drugs) [1]. Procurement is recommended for screening decks targeting neurological indications where passive CNS penetration is desired. This differentiates the compound from less lipophilic oxadiazole analogs (e.g., cyclopropyl-phenyl derivatives) that may exhibit inferior brain partitioning [2].

Membrane Permeability-Focused Lead Identification Using Low TPSA Oxadiazoles

The TPSA of 68 Ų for CAS 1341007-02-0 falls below the 90 Ų threshold frequently used for predicting favorable oral absorption [1]. This compound is a suitable candidate for permeability-focused screening cascades, particularly in programs where passive transcellular transport is a critical selection criterion and where phenoxy- or pyridinyl-substituted analogs (TPSA >90 Ų) may fail permeability filters [2].

Conformational Flexibility Assessment in Fragment-Based Drug Design

With 6 rotatable bonds, CAS 1341007-02-0 offers higher conformational flexibility than more constrained oxadiazole scaffolds [1]. This property is valuable in fragment-based or structure-based design programs where the entropic contribution to binding free energy is explicitly modeled. Researchers studying the relationship between ligand flexibility and target selectivity may select this compound as a flexible comparator to rigid oxadiazole probes [2].

Patent-Landscaped Heterocyclic Library Expansion for Autoimmune and Neurological Target Screening

CAS 1341007-02-0 is explicitly encompassed within the generic claims of US20080255203 A1, which describes substituted oxadiazole compounds for neurological and autoimmune disorders [1]. Procuring this specific compound ensures alignment with the patent-described chemical space, enabling structure-activity relationship studies that directly reference the disclosed intellectual property without ambiguity [2].

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